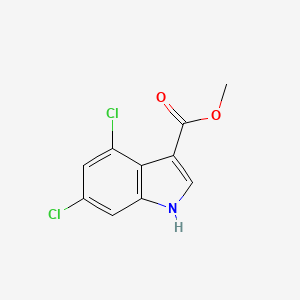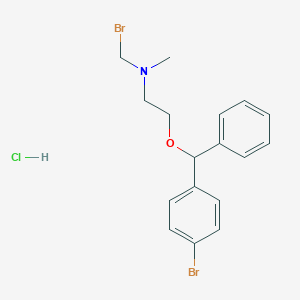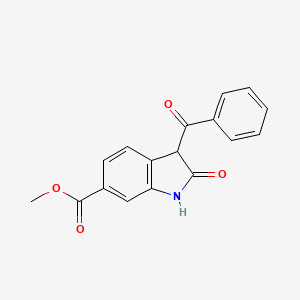
4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl is an organic compound characterized by the presence of two methoxydisulfanyl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-bis(chloromethyl)-1,1’-biphenyl with sodium methoxydisulfanyl. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxydisulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxydisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems or as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The methoxydisulfanyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins, nucleic acids, and lipids. These interactions can result in the modulation of cellular processes, including signal transduction, gene expression, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(hydroxymethyl)-1,1’-biphenyl: Similar structure but with hydroxymethyl groups instead of methoxydisulfanyl groups.
4,4’-Bis(thiomethyl)-1,1’-biphenyl: Contains thiomethyl groups instead of methoxydisulfanyl groups.
4,4’-Bis(aminomethyl)-1,1’-biphenyl: Features aminomethyl groups instead of methoxydisulfanyl groups.
Uniqueness
4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl is unique due to the presence of methoxydisulfanyl groups, which impart distinct chemical reactivity and potential biological activity. The compound’s ability to undergo redox reactions and form reactive intermediates makes it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C16H18O2S4 |
|---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-[(methoxydisulfanyl)methyl]-4-[4-[(methoxydisulfanyl)methyl]phenyl]benzene |
InChI |
InChI=1S/C16H18O2S4/c1-17-21-19-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-20-22-18-2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
YCBCOEDQBWYEOR-UHFFFAOYSA-N |
Kanonische SMILES |
COSSCC1=CC=C(C=C1)C2=CC=C(C=C2)CSSOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















